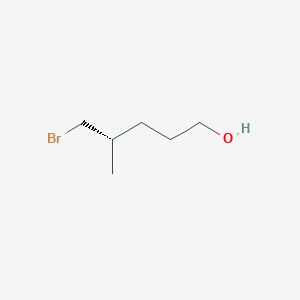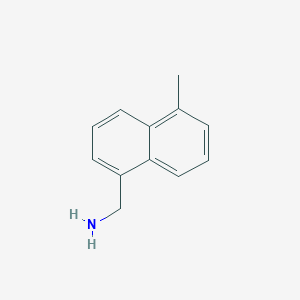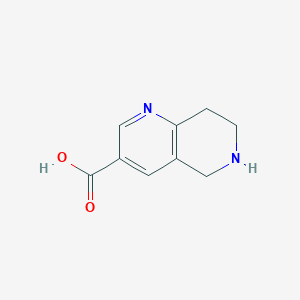![molecular formula C9H11N3O B11912642 [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-04-8](/img/structure/B11912642.png)
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a heterocyclic compound that features an indazole ring fused with a tetrahydro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing byproducts. This often includes the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols are typically employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-Tetrahydro-4H-indazol-4-one: This compound shares a similar indazole core but differs in its functional groups and overall structure.
7-Methyl-4,5,6,7-tetrahydro-1H-indazole: Another related compound with a methyl group substitution.
Uniqueness
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61088-04-8 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12) |
Clave InChI |
WBCGCZNXBGIWJO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)








